molecular formula C7H17NO2P+ B124190 Butafosfan CAS No. 17316-67-5

Butafosfan

Cat. No.: B124190
CAS No.: 17316-67-5
M. Wt: 178.19 g/mol
InChI Key: YHLWPOLSPCBOPC-UHFFFAOYSA-O
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Description

Deloxolone sodium is a synthetic compound with the molecular formula C34H52O6. . The compound is derived from oleanolic acid, a naturally occurring triterpenoid.

Mechanism of Action

Target of Action

Butafosfan is an organic phosphorus compound . It is primarily used as a phosphorus source in animals, including cattle, horses, pigs, sheep, and goats . It plays a vital role in hepatic carbohydrate metabolism .

Mode of Action

It is known to take part in energy metabolism, replenishing serum phosphorus levels, supporting liver function, and stimulating fatigued smooth and cardiac muscle .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is known to affect the metabolism of adenosine 5′-triphosphate (ATP) in muscle tissues . It increases ATP levels, which is a key molecule in energy transfer within cells . This effect is more pronounced at higher temperatures . It also plays a role in the regulation of protein phosphorylation, a key process in cellular activities .

Pharmacokinetics

In terms of absorption, distribution, metabolism, and excretion (ADME) properties, this compound is rapidly eliminated after intravenous administration . It follows a three-compartment model with calculated half-lives of 1.7 minutes, 13.2 minutes, and 1.38 hours . Urine is the major route of excretion of this compound, with a mean of 74% of the parent compound recovered in urine within the first 12 hours . No metabolites of this compound were found in in vitro metabolism studies in rat liver microsomes and hepatocytes .

Result of Action

The administration of this compound leads to several molecular and cellular effects. It increases ATP levels in muscle tissues, which can enhance energy availability and metabolic activity . It also has stress-attenuating effects, partially preventing hypothermia- and hypoxia-induced reduction in feeding . It increases serum immunoglobulin M levels in stress tests, suggesting an immunomodulatory effect .

Action Environment

The action of this compound can be influenced by environmental factors such as diet and temperature . For instance, its effect on ATP levels is more pronounced at higher temperatures . Additionally, its effects on blood glucose levels and fat mobilization in overweight mice submitted to caloric restriction are influenced by diet .

Biochemical Analysis

Biochemical Properties

Butafosfan plays a crucial role in various biochemical reactions. It is involved in the synthesis of adenosine triphosphate (ATP), which is essential for cellular energy. This compound interacts with enzymes such as adenosine kinase and phosphotransferases, facilitating the transfer of phosphate groups. This interaction enhances ATP production, which is vital for cellular metabolism and energy homeostasis .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It influences cell function by enhancing ATP production, which is crucial for energy-dependent processes. This compound also affects cell signaling pathways, particularly those involved in stress responses. It modulates gene expression related to stress resistance and metabolic regulation. In livestock, this compound has been shown to improve appetite, milk production, and recovery from stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to enzymes involved in phosphate transfer, enhancing their activity. This binding interaction leads to increased ATP synthesis. This compound also influences gene expression by modulating transcription factors and signaling pathways. These changes result in improved stress resistance and metabolic function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its efficacy can decrease with prolonged exposure. Studies have shown that this compound can enhance ATP production and stress resistance in the short term. Long-term effects may include potential hepatotoxicity at high doses. The stability and degradation of this compound are crucial factors in its long-term efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound enhances metabolic function and stress resistance without significant adverse effects. Higher doses can lead to toxicity, including hepatotoxicity and reduced cellular function. It is essential to determine the optimal dosage to maximize benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to phosphate transfer and ATP synthesis. It interacts with enzymes such as adenosine kinase and phosphotransferases, facilitating the transfer of phosphate groups. This interaction enhances metabolic flux and increases ATP levels, which are crucial for cellular energy and metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is taken up by cells via active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound are essential for its efficacy in enhancing metabolic function and stress resistance .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with enzymes involved in phosphate transfer. This compound may also be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in enhancing ATP production and metabolic function .

Properties

IUPAC Name

2-(butylamino)propan-2-yl-hydroxy-oxophosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16NO2P/c1-4-5-6-8-7(2,3)11(9)10/h8H,4-6H2,1-3H3/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLWPOLSPCBOPC-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(C)(C)[P+](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO2P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5048681, DTXSID00860202
Record name Butafosfan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(Butylamino)propan-2-yl]phosphinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00860202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17316-67-5
Record name Butafosfan [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017316675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butafosfan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butafosfan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.567
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTAFOSFAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q2LQ1149L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula, weight, and available spectroscopic data for butafosfan?

A1: this compound is chemically defined as (1-Butylamino-1-methylethyl)phosphonic acid. Its molecular formula is C7H18NO3P, and its molecular weight is 195.2 g/mol. [, ] Spectroscopic data, including NMR and IR spectra, can be found in chemical databases and scientific publications focusing on its characterization.

Q2: What is the pharmacokinetic profile of this compound in different animal species?

A2: The pharmacokinetics of this compound have been investigated in various species, including horses and piglets. In horses, following intravenous administration, this compound exhibited rapid elimination, with serum concentrations falling below the limit of quantification within 24 hours. [] Studies in piglets demonstrated that this compound is rapidly absorbed after intramuscular administration, with a bioavailability of 74.69%. [] The specific pharmacokinetic parameters, such as elimination half-life and volume of distribution, can vary depending on the species, route of administration, and dosage.

Q3: What are the potential alternatives or substitutes for this compound in veterinary medicine, and how do they compare in terms of efficacy, safety, and cost?

A3: The choice of treatment for specific conditions in animals depends on various factors, including the species, diagnosis, severity of the condition, and available treatment options. While this compound has shown promise in addressing certain health issues, it's essential to consider alternatives based on their specific mechanisms of action, efficacy, safety profiles, and cost-effectiveness. For instance, alternative phosphorus sources, such as inorganic phosphates or other organic phosphorus compounds, may be considered depending on the specific needs of the animal and the condition being treated. []

Q4: What research infrastructure and resources are crucial for advancing our understanding of this compound and its applications in veterinary medicine?

A4: Continued research is essential to further elucidate the mechanisms of action, optimize formulations, and explore novel applications of this compound. Access to advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), is vital for characterizing and quantifying this compound in various matrices. [, ] Well-designed in vitro and in vivo studies, including randomized controlled trials in relevant animal models, are essential for evaluating efficacy and safety. [, ] Collaboration between researchers in veterinary medicine, pharmacology, and animal science will be instrumental in advancing our understanding and optimizing the use of this compound in veterinary practice.

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